BL-918

説明

BL-918 is a small-molecule activator of unc-51 like autophagy activating kinase 1 (ULK1). It has shown potential in inducing cytoprotective autophagy, which is beneficial for treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson’s disease .

準備方法

The synthesis of BL-918 involves several steps, including the preparation of intermediates and the final coupling reaction. Specific synthetic routes and reaction conditions are detailed in scientific literature, but typically involve organic synthesis techniques such as nucleophilic substitution and catalytic hydrogenation . Industrial production methods would likely scale up these laboratory procedures, optimizing for yield and purity.

化学反応の分析

Metabolic Reactions and Biotransformation

BL-918 undergoes phase I and II metabolic transformations, producing two primary metabolites (M8 and M10) identified in pharmacokinetic studies. Key findings include:

- Metabolite Detection : UPLC-Q-TOF-MS analysis revealed M8 and M10 in plasma, spinal cord, and cerebral cortex of rats after intragastric (i.g.) and intravenous (i.v.) administration .

- Bioavailability : this compound achieved higher blood concentrations than its metabolites, with C<sub>max</sub> values of 1,200 ng/mL (i.v.) and 800 ng/mL (i.g.) in rats .

- Tissue Distribution : Both this compound and its metabolites penetrated the blood-brain barrier, with spinal cord concentrations reaching 40% of plasma levels .

Table 1: Pharmacokinetic Parameters of this compound and Metabolites (50 mg/kg Dose)

| Parameter | This compound (i.v.) | This compound (i.g.) | M8 (i.g.) | M10 (i.g.) |

|---|---|---|---|---|

| C<sub>max</sub> | 1,200 ng/mL | 800 ng/mL | 150 ng/mL | 90 ng/mL |

| T<sub>max</sub> | 0.5 h | 2 h | 4 h | 6 h |

| AUC<sub>0-24h</sub> | 8,500 h·ng/mL | 5,200 h·ng/mL | 1,200 h·ng/mL | 700 h·ng/mL |

Autophagy-Inducing Reactions

This compound directly activates ULK1 kinase, initiating autophagosome formation through phosphorylation cascades:

- Mechanism : Binds to ULK1’s regulatory domain, promoting conformational changes that enhance kinase activity .

- Biochemical Effects :

Table 2: Key Techniques for this compound Analysis

Stability and Degradation

科学的研究の応用

Amyotrophic Lateral Sclerosis (ALS)

BL-918 has been investigated for its effects on ALS, a fatal neurodegenerative disease characterized by the accumulation of toxic superoxide dismutase 1 (SOD1) aggregates. A study demonstrated that:

- Mechanism : this compound activates ULK1, leading to the induction of autophagy, which facilitates the clearance of SOD1 aggregates.

- Findings : In vitro experiments using hSOD1 G93A-NSC34 cells showed that treatment with this compound at concentrations of 5 and 10 μM significantly induced ULK1-dependent autophagy and reduced toxic aggregates. In vivo studies with SOD G93A mice indicated that doses of 40 and 80 mg/kg prolonged lifespan and improved motor function by enhancing autophagic clearance in the spinal cord and cerebral cortex .

Parkinson's Disease

This compound has also been studied for its role in Parkinson's disease, where mitochondrial dysfunction is a key feature:

- Mechanism : The compound activates the PINK1/Parkin pathway, promoting mitophagy—the selective degradation of damaged mitochondria.

- Results : In MPTP-induced Parkinson's disease models, this compound treatment improved mitochondrial function and mitigated disease progression through PINK1-dependent mechanisms .

Neuroprotective Effects Following Subarachnoid Hemorrhage (SAH)

Recent research has highlighted the potential of this compound in mitigating brain injuries post-SAH:

- Study Design : In a rat model of SAH, this compound was administered intraperitoneally after inducing SAH through endovascular perforation.

- Outcomes : The treatment resulted in improved neurological function, reduced brain edema, and decreased blood-brain barrier permeability. Mechanistically, it was found to alleviate oxidative stress by upregulating key proteins involved in mitophagy (PINK1, Parkin) and autophagy (ULK1) .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for its application in clinical settings:

- Study Findings : In pharmacokinetic studies conducted on rats, this compound was found to achieve significant concentrations in the brain and spinal cord following both intragastric and intravenous administration. The compound exhibited a favorable pharmacokinetic profile with metabolites M8 and M10 present at lower concentrations .

Data Summary

作用機序

BL-918 exerts its effects by specifically activating ULK1, a key kinase in the autophagy pathway. This activation leads to the phosphorylation of downstream targets, initiating the autophagy process. The molecular targets involved include LC3, Beclin-1, and SQSTM1/p62 . This pathway helps in the clearance of toxic protein aggregates, which is crucial in neurodegenerative diseases .

類似化合物との比較

BL-918 is unique in its high specificity and potency as a ULK1 activator. Similar compounds include:

BL-918S: A stereoisomer of this compound with similar properties.

BL-1020: Another small-molecule activator of ULK1, but with different pharmacokinetic properties.

Perphenazine: A compound that also targets autophagy pathways but is less specific compared to this compound.

This compound stands out due to its high binding affinity and effectiveness in inducing autophagy, making it a promising candidate for therapeutic development .

生物活性

BL-918 is a small-molecule compound recognized for its role as a specific activator of unc-51-like autophagy activating kinase 1 (ULK1). This compound has garnered attention in recent research for its potential therapeutic applications, particularly in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions primarily by activating ULK1, a crucial initiator of autophagy. Autophagy is a cellular degradation process that removes damaged organelles and misfolded proteins, thus playing a vital role in maintaining cellular homeostasis. The activation of ULK1 by this compound leads to enhanced autophagic flux, which is particularly beneficial in diseases characterized by the accumulation of toxic protein aggregates.

Key Mechanisms:

- Induction of Autophagy : this compound promotes ULK1-dependent autophagy, facilitating the clearance of toxic aggregates associated with neurodegenerative diseases.

- Mitophagy Activation : Recent studies indicate that this compound also activates the PINK1/Parkin signaling pathway, further enhancing mitochondrial quality control through mitophagy .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies, primarily using animal models. In a study involving SOD G93A mice (a model for ALS), this compound was administered at doses of 40 and 80 mg/kg. The results demonstrated dose-dependent effects on lifespan extension and motor function improvement. Additionally, pharmacokinetic analysis revealed that this compound and its metabolites (M8 and M10) were present in significant concentrations in the spinal cord and brain after administration .

Pharmacokinetic Data Table

| Parameter | Value |

|---|---|

| Molecular Weight | 533.08 Da |

| Administration Route | Intravenous / Intragastric |

| Peak Concentration | Higher than metabolites M8/M10 |

| Effective Doses | 40 mg/kg (low), 80 mg/kg (high) |

| Biological Half-Life | To be determined |

Study on Amyotrophic Lateral Sclerosis (ALS)

A pivotal study investigated the effects of this compound on ALS models using hSOD G93A-NSC34 cells and SOD G93A mice. The treatment with this compound resulted in:

- Cytoprotective Effects : Significant reduction in toxic SOD1 aggregates was observed.

- Improvement in Motor Function : Mice treated with this compound exhibited enhanced motor capabilities compared to controls.

- Lifespan Prolongation : The compound significantly extended the lifespan of treated mice .

Study on Parkinson’s Disease

This compound has also shown promise in models of Parkinson's disease. In vitro studies demonstrated that treatment with this compound led to:

特性

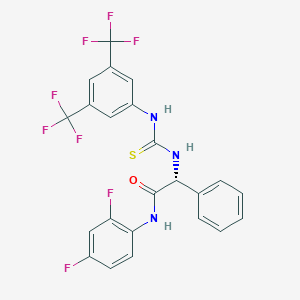

IUPAC Name |

(2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N-(2,4-difluorophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F8N3OS/c24-15-6-7-18(17(25)11-15)33-20(35)19(12-4-2-1-3-5-12)34-21(36)32-16-9-13(22(26,27)28)8-14(10-16)23(29,30)31/h1-11,19H,(H,33,35)(H2,32,34,36)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBWQANRZRCMMD-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F8N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101517-69-3 | |

| Record name | (2R)-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(2,4-difluorophenyl)-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BL-918 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L84SG8RV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of BL-918 and what are its downstream effects?

A1: this compound, also known as (R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N-(2,4-difluorophenyl)-2-phenylacetamide, acts as a potent activator of UNC-51-like kinase 1 (ULK1). [, ] ULK1 is a serine-threonine kinase and the initiating enzyme in autophagy, a cellular process responsible for degrading and recycling damaged components. [] By activating ULK1, this compound promotes the formation of the ULK complex, which initiates autophagy. [] This increase in autophagy has been shown to have cytoprotective effects in cellular and animal models of Parkinson's disease and amyotrophic lateral sclerosis, protecting neurons from damage and improving motor function. [, ]

Q2: What is known about the structure-activity relationship (SAR) of this compound and how do structural modifications impact its activity?

A2: While the provided research highlights the importance of specific amino acid residues (Arg18, Lys50, Asn86, and Tyr89) within the ULK1 binding pocket for interaction with this compound, further detailed SAR studies exploring the impact of modifications to the this compound structure are not discussed. [] Such studies would be valuable to understand which structural features are crucial for its activity, potency, and selectivity, ultimately aiding in the development of potentially more effective analogs.

Q3: What are the in vitro and in vivo findings regarding the efficacy of this compound in models of neurodegenerative diseases?

A3: In vitro studies using SH-SY5Y cells, a common model for Parkinson's disease research, demonstrated that this compound effectively induced autophagy through the ULK complex. [] Furthermore, this compound exhibited a protective effect against MPP+-induced toxicity in these cells. [] In vivo studies utilizing mouse models of Parkinson's disease showed that this compound treatment protected against MPTP-induced motor dysfunction and loss of dopaminergic neurons. [] These findings suggest that this compound holds therapeutic potential for Parkinson's disease, likely mediated by its ability to induce cytoprotective autophagy through ULK1 activation. [] Similar findings were observed in models of amyotrophic lateral sclerosis, highlighting its potential for treating other neurodegenerative diseases as well. []

Q4: What is the current understanding of the potential toxicity and safety profile of this compound?

A4: The provided research focuses primarily on the therapeutic potential of this compound. While it demonstrates the compound's efficacy in protecting against neuronal damage in disease models, detailed data on its toxicity, adverse effects, and long-term safety profile are not discussed. [, , ] Further research is crucial to comprehensively evaluate the safety profile of this compound before it can be considered for clinical application.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。